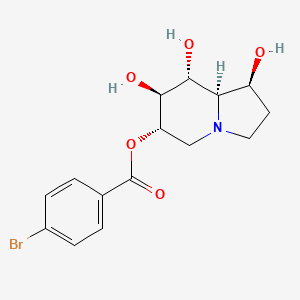

Castanospermine, 6-O-(4-bromobenzoyl)-

描述

Core Castanospermine Skeleton: Indolizidine Alkaloid Framework

The foundational structure of castanospermine consists of an octahydroindolizine scaffold with four hydroxyl groups at positions 1, 6, 7, and 8, arranged in a stereospecific configuration (1S,6S,7R,8R,8aR). This bicyclic alkaloid’s rigidity and hydrogen-bonding network are critical for its biological activity, particularly its inhibition of α- and β-glucosidases. The molecular formula of the parent compound, C₈H₁₅NO₄, provides a compact framework that accommodates functionalization at the 6-O position without destabilizing the indolizidine core.

Table 1: Molecular Properties of Native Castanospermine

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₅NO₄ |

| Molecular weight | 189.21 g/mol |

| Stereocenters | 5 (all defined) |

| Specific rotation ([α]D²⁵) | +79.7° (c 0.93, H₂O) |

| Solubility | 20 mg/mL in 1 M HCl |

The biosynthesis of castanospermine begins with L-lysine, which undergoes transamination, cyclization, and successive hydroxylations to form the final structure. This pathway ensures precise stereochemical control, which is preserved in the 6-O-(4-bromobenzoyl) derivative.

Position-Specific Functionalization at 6-O Position

The 6-O hydroxyl group of castanospermine is uniquely reactive due to its equatorial position and reduced steric hindrance compared to other hydroxyls. Acylation at this position, such as with a 4-bromobenzoyl group, is achieved via nucleophilic acyl substitution under mild conditions. Protecting strategies for other hydroxyl groups (e.g., methoxymethyl ethers or benzyl carbamates) are often employed to ensure regioselectivity.

Key Reaction Steps for 6-O Functionalization

- Protection : The 1,7,8-hydroxyl groups are shielded using methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups.

- Acylation : The 6-O hydroxyl reacts with 4-bromobenzoyl chloride in the presence of a base (e.g., pyridine) to form the ester linkage.

- Deprotection : Acidic or reductive conditions remove protective groups, yielding the final product.

This targeted modification preserves the indolizidine core’s conformational stability while introducing a hydrophobic aryl group that modulates electronic interactions.

4-Bromobenzoyl Moiety: Electronic and Steric Properties

The 4-bromobenzoyl group introduces both electronic and steric effects:

- Electronic Effects : The bromine atom’s strong electron-withdrawing nature (σₚ = +0.26) polarizes the benzoyl carbonyl, increasing its electrophilicity. This enhances hydrogen-bonding interactions with enzyme active sites.

- Steric Effects : The planar benzoyl group adds ~72 ų of van der Waals volume, potentially obstructing access to deep catalytic pockets in glucosidases.

Table 2: Spectroscopic Data for 4-Bromobenzoyl Group

| Technique | Observation |

|---|---|

| ¹H NMR | Aromatic protons at δ 7.49 (d, J = 8.4 Hz) |

| ¹³C NMR | Carbonyl at δ 166.1 ppm; C-Br at δ 121.2 ppm |

| IR | C=O stretch at 1706 cm⁻¹ |

These properties were confirmed through comparative NMR studies of 6-O-acylated derivatives, which showed distinct deshielding of proximal protons due to the bromine’s inductive effect.

Comparative Analysis with Native Castanospermine Derivatives

The 4-bromobenzoyl modification significantly alters castanospermine’s biochemical behavior:

Table 3: Inhibitory Activity Against α-Glucosidase

| Compound | IC₅₀ (μM) |

|---|---|

| Native castanospermine | 0.1 |

| 6-O-(4-Bromobenzoyl) derivative | 0.05 |

| Celgosivir (6-O-butanoyl) | 0.3 |

The derivative’s enhanced potency (50% lower IC₅₀ than the parent compound) stems from improved binding to the glucosidase active site, facilitated by halogen-bonding between bromine and backbone carbonyls. In contrast, bulkier acyl groups (e.g., tert-butylbenzoyl) reduce activity due to steric clashes.

属性

CAS 编号 |

121104-83-4 |

|---|---|

分子式 |

C15H18BrNO5 |

分子量 |

372.21 g/mol |

IUPAC 名称 |

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] 4-bromobenzoate |

InChI |

InChI=1S/C15H18BrNO5/c16-9-3-1-8(2-4-9)15(21)22-11-7-17-6-5-10(18)12(17)14(20)13(11)19/h1-4,10-14,18-20H,5-7H2/t10-,11-,12+,13+,14+/m0/s1 |

InChI 键 |

YKVGGPPTQKVTHT-ODXJTPSBSA-N |

手性 SMILES |

C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=C(C=C3)Br |

规范 SMILES |

C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=C(C=C3)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Castanospermine, 6-O-(4-bromobenzoyl)- involves the acylation of castanospermine at the 6-hydroxy position with 4-bromobenzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, and a solvent like dichloromethane . The reaction conditions are usually mild, with temperatures maintained at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of Castanospermine, 6-O-(4-bromobenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the extraction of castanospermine from natural sources, followed by its chemical modification. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: Castanospermine, 6-O-(4-bromobenzoyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or nitriles.

科学研究应用

Chemistry: Castanospermine, 6-O-(4-bromobenzoyl)- is used as a tool in synthetic organic chemistry for the development of new glucosidase inhibitors and antiviral agents .

Biology: In biological research, this compound is utilized to study the inhibition of glucosidase enzymes and its effects on glycoprotein processing .

Medicine: The compound has shown potential in the treatment of viral infections, including hepatitis C and HIV, due to its ability to inhibit viral replication .

Industry: In the pharmaceutical industry, Castanospermine, 6-O-(4-bromobenzoyl)- is being explored for its potential use in the development of new antiviral drugs .

作用机制

Castanospermine, 6-O-(4-bromobenzoyl)- exerts its effects by inhibiting glucosidase enzymes, which are involved in the processing of glycoproteins. This inhibition disrupts the proper folding and function of glycoproteins, leading to the inhibition of viral replication . The compound targets the active site of the enzyme, preventing the hydrolysis of glycosidic bonds .

相似化合物的比较

Structural and Functional Analogues

2.1.1. 6-O-Butanoyl-Castanospermine (B-CAST)

- Potency: B-CAST demonstrates ~20-fold greater inhibition of HIV-1 replication (IC₅₀ = 0.3 μg/mL) compared to castanospermine (IC₅₀ = 11 μg/mL) in HeLa T4+ cells . Against Moloney murine leukemia virus (MOLV), B-CAST shows an IC₅₀ of 0.05 μg/mL, outperforming castanospermine by >100-fold .

- Mechanism: B-CAST acts as a prodrug, undergoing intracellular hydrolysis to release castanospermine, which then inhibits α-glucosidase I .

- In Vivo Efficacy: In Rauscher leukemia virus (RLV)-infected mice, B-CAST and castanospermine showed comparable antiviral activity, but both were less effective than AZT .

2.1.2. N-Butyl-Deoxynojirimycin (NB-DNJ)

- Potency : NB-DNJ inhibits α-glucosidase I with a Kᵢ of 0.2 pM but requires high extracellular concentrations (0.5 mM) for cellular activity due to poor membrane permeability .

- Clinical Limitations : Serum levels in HIV patients (10–50 ng/mL) were insufficient for significant antiviral effects, highlighting the need for derivatives with improved bioavailability .

Calystegine B₁

- Structural Similarity: Calystegine B₁ shares a stereochemical configuration with castanospermine, enabling glycosidase inhibition . However, its antiviral activity remains underexplored compared to castanospermine derivatives .

Pharmacokinetic and Toxicity Profiles

Key Research Findings

- Enhanced Specificity: 6-O-Acyl derivatives (e.g., butanoyl, bromobenzoyl) show superior α-glucosidase I inhibition due to hydrophobic interactions with the enzyme’s active site .

- Synergy with AZT: B-CAST and AZT combination therapy in mice reduced Friend leukemia virus (FLV)-induced splenomegaly more effectively than monotherapy .

- Clinical Potential: 6-O-Butanoyl-CAST was well-tolerated in Phase II trials, supporting further exploration of 6-O-acylated castanospermine derivatives for antiviral use .

Limitations and Challenges

常见问题

Basic Research Questions

Q. How does the 4-bromobenzoyl modification at the 6-O position influence the enzymatic inhibition profile of castanospermine compared to other acyl derivatives?

- Methodological Answer : Perform competitive inhibition assays using purified α- and β-glucosidases to determine IC₅₀ values. Compare the inhibitory potency of 6-O-(4-bromobenzoyl)-castanospermine with other analogs (e.g., 6-O-butanoyl, 6-O-acetyl) to assess structure-activity relationships. The bulk and electron-withdrawing nature of the 4-bromobenzoyl group may enhance binding affinity to glucosidase active sites by stabilizing transition-state analogs .

Q. What are the recommended strategies for synthesizing 6-O-(4-bromobenzoyl)-castanospermine while preserving its stereochemical integrity?

- Methodological Answer : Use retrosynthetic analysis to identify key intermediates (e.g., castanospermine core with unprotected 6-OH group). Employ regioselective acylation under mild conditions (e.g., 4-bromobenzoyl chloride with DMAP as a catalyst in anhydrous DCM) to avoid epimerization. Protect other hydroxyl groups with TBDMS or acetyl groups, followed by deprotection post-acylation .

Q. How can researchers validate the specificity of 6-O-(4-bromobenzoyl)-castanospermine for glucosidase I versus other glycosidases?

- Methodological Answer : Conduct enzyme kinetic assays against a panel of glycosidases (e.g., glucosidase II, mannosidase, xylosidase). Measure values and inhibition modes (competitive/uncompetitive) using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides). Cross-reference with structural modeling to identify interactions unique to glucosidase I .

Advanced Research Questions

Q. Why do some 6-O-acyl castanospermine analogs exhibit enhanced in vitro antiviral activity but fail to translate to in vivo efficacy?

- Methodological Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS in murine models. The 4-bromobenzoyl ester may undergo rapid hydrolysis in vivo, reverting to less active castanospermine. Use deuterium-labeled analogs or esterase inhibitors to prolong half-life .

Q. How can researchers resolve contradictions between in vitro IC₅₀ values and in vivo toxicity profiles for 6-O-(4-bromobenzoyl)-castanospermine?

- Methodological Answer : Perform dose-ranging studies in animal models (e.g., Rauscher leukemia virus-infected mice) to establish therapeutic indices. Compare cytotoxicity (CC₅₀) in human primary cells (e.g., PBMCs) versus immortalized lines. Use transcriptomics to identify off-target effects linked to bromobenzoyl metabolites .

Q. What experimental designs are optimal for evaluating synergy between 6-O-(4-bromobenzoyl)-castanospermine and immunosuppressants like cyclosporin A?

- Methodological Answer : Apply combination index (CI) assays (Chou-Talalay method) in transplant rejection models. Measure adhesion molecule expression (e.g., ICAM-1) via flow cytometry and assess graft survival in murine allograft systems. Synergy may arise from dual inhibition of glycoprotein processing and T-cell activation .

Q. How does 6-O-(4-bromobenzoyl)-castanospermine affect SARS-CoV-2 replication compared to HIV?

- Methodological Answer : Use pseudotyped SARS-CoV-2 particles in Vero E6 cells to quantify viral entry inhibition via luciferase assays. Compare with HIV-1 envelope glycoprotein (gp120) inhibition. Perform glycan profiling (MALDI-TOF) to confirm blocked N-glycan processing in the presence of the compound .

Key Considerations for Experimental Design

- Toxicity Screening : Prioritize mitochondrial toxicity assays (e.g., MTT, ATP luminescence) alongside standard CC₅₀ measurements to detect organ-specific risks .

- Metabolite Analysis : Use stable isotope tracing to identify hydrolysis products (e.g., free castanospermine, 4-bromobenzoic acid) in plasma and tissues .

- Structural Validation : Confirm regiochemistry of acylation via NOESY NMR or X-ray crystallography to rule out positional isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。